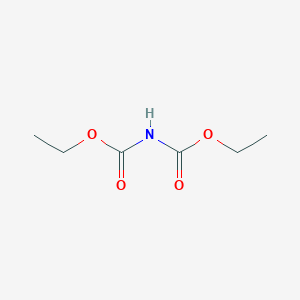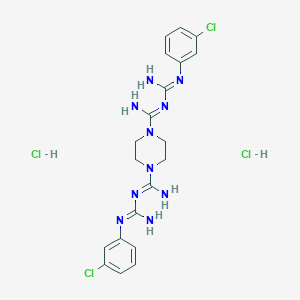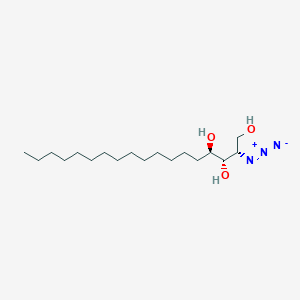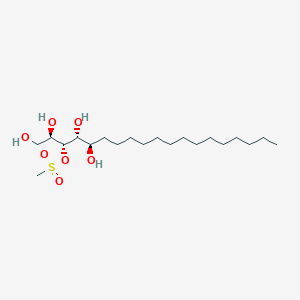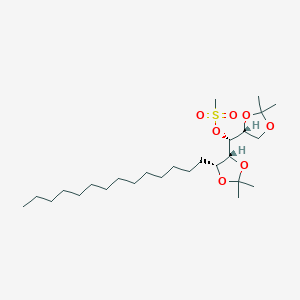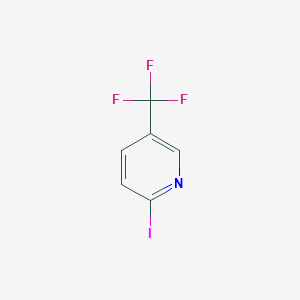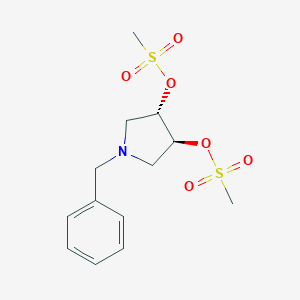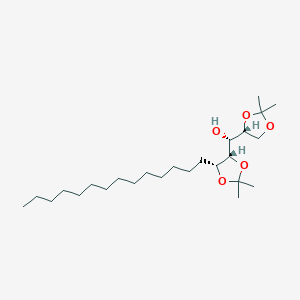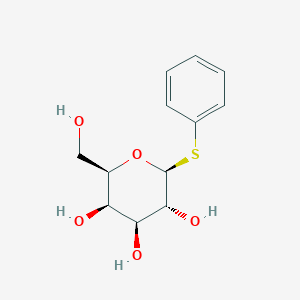
1,4-Cubanedicarboxylic acid
説明
Synthesis Analysis
The synthesis of 1,4-cubanedicarboxylic acid and its derivatives involves innovative methods to overcome the challenges posed by the cubane's highly strained structure. A notable method includes the esterification of 1,4-cubanedicarboxylic acid with alkylsulfuric acids, leading to high yields of derivatives with significantly varied pKa values. The molecular structures of these esters were confirmed through X-ray studies, highlighting the impact of alkyl radical nature on the cubane core geometry (Eremenko et al., 1994).
Molecular Structure Analysis
The cubane core structure plays a critical role in determining the properties and reactivity of its derivatives. X-ray crystallography analyses of 4-substituted-1-cubanecarboxylic acids reveal the formation of unique O−H···O networks, stabilized by C−H···O hydrogen bonds. This synthesis and structural analysis underscore the cubane's potential as a versatile scaffold in molecular engineering (Kuduva et al., 1999).
Chemical Reactions and Properties
1,4-Cubanedicarboxylic acid and its esters undergo various chemical reactions, including fluorination, which yields mono- and difluorinated cubanes under specific conditions. These reactions are pivotal in exploring cubane's chemistry and potential applications, especially in synthesizing fluorinated cubane derivatives with unique properties (Eremenko et al., 2001).
Physical Properties Analysis
The physical properties of 1,4-cubanedicarboxylic acid, including its enthalpy of formation, have been meticulously studied. The enthalpy of formation in the condensed phase and the enthalpy of sublimation were determined, providing essential insights into the compound's thermochemical behavior. These studies are fundamental in understanding the energy landscape of cubane derivatives and their potential utility in various applications (Roux et al., 2011).
Chemical Properties Analysis
The chemical properties of 1,4-cubanedicarboxylic acid derivatives are influenced by their structural framework. Studies on the thermal transformations of these derivatives reveal that the cubane moiety's degradation in a condensed state follows a biradical reaction mechanism. This insight into the thermal degradation pathway is crucial for designing cubane-based materials with desired thermal stability (Prokudin et al., 2005).
科学的研究の応用
Application 1: Esterification with Alkylsulfuric Acids
- Summary of the Application: 1,4-Cubanedicarboxylic acid can undergo esterification with alkylsulfuric acids . This reaction involves the formation of an ester from an acid and an alcohol in the presence of a strong acid, in this case, alkylsulfuric acids.
- Results or Outcomes: The outcome of this reaction is the formation of an ester derivative of 1,4-Cubanedicarboxylic acid . The exact properties of the ester would depend on the specific alkylsulfuric acid used.
Application 2: Fluorination with Elemental Fluorine
- Summary of the Application: The acid and its ester derivatives are capable of undergoing fluorination with elemental fluorine . This involves the addition of a fluorine atom to the organic molecule.
- Results or Outcomes: The outcome of this reaction is the formation of a fluorinated derivative of 1,4-Cubanedicarboxylic acid or its esters . The exact properties of the fluorinated compound would depend on the specific conditions of the reaction.
Application 3: Photochemical Chlorocarbonylation
- Summary of the Application: 1,4-Cubanedicarboxylic acid can undergo a photochemical chlorocarbonylation process . This reaction involves the addition of a chlorine atom and a carbonyl group to the organic molecule under the influence of light.
- Methods of Application: The specific experimental procedures would depend on the particular conditions of the reaction, but generally, this reaction would involve exposing the 1,4-Cubanedicarboxylic acid to a source of chlorine and carbonyl groups under controlled conditions and in the presence of light .
- Results or Outcomes: The outcome of this reaction is the formation of a chlorocarbonylated derivative of 1,4-Cubanedicarboxylic acid . The exact properties of the chlorocarbonylated compound would depend on the specific conditions of the reaction.
Application 4: Synthesis of Ortho-Functionalized 1,4-Cubanedicarboxylate Derivatives
- Summary of the Application: 1,4-Cubanedicarboxylic acid can be used in the synthesis of ortho-functionalized 1,4-cubanedicarboxylate derivatives through a photochemical chlorocarbonylation process . This involves the addition of a chlorine atom and a carbonyl group to the organic molecule under the influence of light.
- Methods of Application: The specific experimental procedures would depend on the particular conditions of the reaction, but generally, this reaction would involve exposing the 1,4-Cubanedicarboxylic acid to a source of chlorine and carbonyl groups under controlled conditions and in the presence of light .
- Results or Outcomes: The outcome of this reaction is the formation of a range of 2-substituted 1,4-cubanedicarboxylic ester derivatives . A subsequent regioselective ester hydrolysis can give fully differentiated 1,2,4-trisubstituted cubanes .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
cubane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7(12)9-1-2-4(9)6-5(9)3(1)10(2,6)8(13)14/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXMJUMOJJTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298539 | |
| Record name | 1,4-Cubanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cubanedicarboxylic acid | |
CAS RN |
32846-66-5 | |
| Record name | 32846-66-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124087 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Cubanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cubanedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



